4-[(E)-({[(3-METHOXYPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID
Overview
Description
4-[(E)-({[(3-METHOXYPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a methoxyphenyl group through a carbamoylformamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({[(3-METHOXYPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyphenyl isocyanate with formamide to form the intermediate carbamoylformamido compound. This intermediate is then reacted with 4-formylbenzoic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({[(3-METHOXYPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products
Oxidation: Benzoic acids and their derivatives.
Reduction: Alcohols and their derivatives.
Substitution: Various substituted benzoic acids and phenols.
Scientific Research Applications
4-[(E)-({[(3-METHOXYPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(E)-({[(3-METHOXYPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds like 4-methoxybenzoic acid and 4-hydroxybenzoic acid share structural similarities but differ in their functional groups and reactivity.
Phenylcarbamoyl Compounds: Compounds such as N-phenylcarbamoylformamide exhibit similar carbamoylformamido linkages but differ in their aromatic substituents.
Uniqueness
4-[(E)-({[(3-METHOXYPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and benzoic acid moieties contribute to its versatility in various applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-25-14-4-2-3-13(9-14)19-15(21)16(22)20-18-10-11-5-7-12(8-6-11)17(23)24/h2-10H,1H3,(H,19,21)(H,20,22)(H,23,24)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLDHYMQQLLEPS-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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